molecular formula C19H29N5O2 B5505369 1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone

1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone

Cat. No. B5505369
M. Wt: 359.5 g/mol
InChI Key: IXNHFRDUBRGQQN-UHFFFAOYSA-N
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Description

1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone is a nitrogenous compound with potential applications in various fields. Its molecular structure involves complex arrangements of nitrogen, oxygen, and carbon atoms.

Synthesis Analysis

The synthesis of similar nitrogenous compounds involves methods like infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For instance, the synthesis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, a related compound, was confirmed using these techniques (Ban et al., 2023).

Molecular Structure Analysis

The molecular structure can be determined using X-ray diffraction and density functional theory (DFT). These methods help in comparing the theoretical and actual molecular structures, providing insights into molecular electrostatic potential and frontier molecular orbitals (Ban et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often lead to the formation of new structures. For example, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate is formed from a reaction involving tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate and methylhydrazine (Richter et al., 2009).

Physical Properties Analysis

Physical properties such as the crystal structure are crucial in understanding these compounds. The crystal structure is often analyzed using X-ray diffraction, revealing intricate details like hydrogen bonding and molecular conformation (Mamat et al., 2012).

Scientific Research Applications

Pyridone Analogues Synthesis

Research by Richards and Hofmann explored the synthesis of several pyrido[1,2-a]piperazines, which are pyridine analogues of 1,2,3,4-tetrahydroisoquinolines, through the condensation of carbonyl compounds with mimosine and mimosinamine. This study highlights the versatility of pyridine-based compounds in synthetic chemistry, potentially relevant to the compound due to the structural similarities and the involvement of pyridine and piperazine units (Richards & Hofmann, 1978).

Catalytic Activity of Pyridyl Derivatives

Mennenga et al. synthesized and evaluated the catalytic activity of polymethacrylates containing a 4-amino-pyridyl derivative, demonstrating their effectiveness in acylation chemistry. This research underscores the potential of pyridine and piperazine derivatives as catalysts in organic synthesis, which may extend to the applications of the compound (Mennenga et al., 2015).

Pyrazole and Piperidine Derivatives

Richter et al. discussed the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, emphasizing the structural and synthetic relevance of pyrazole and piperidine derivatives. This research provides insights into the chemical behavior and synthesis strategies of compounds containing pyrazole and piperidine moieties, which are structurally related to the compound in focus (Richter et al., 2009).

Aluminum and Gallium Hydrazides Study

Uhl et al. investigated aluminum and gallium hydrazides as active Lewis pairs in cooperative C–H bond activation. This study illustrates the potential of nitrogen-containing heterocycles, such as those in the target compound, in metal-organic frameworks and catalysis, highlighting their versatility and utility in advanced chemical reactions (Uhl et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. In the case of a drug, for example, the mechanism of action might involve binding to a specific receptor or enzyme .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic or flammable .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, or developing new synthesis methods .

properties

IUPAC Name

1-tert-butyl-4-[4-(3,6-dimethylpyrazin-2-yl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-13-11-20-14(2)17(21-13)22-6-8-23(9-7-22)18(26)15-10-16(25)24(12-15)19(3,4)5/h11,15H,6-10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNHFRDUBRGQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone

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